trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran is a carbamate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 329.45 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran typically involves the reaction of tert-butyl carbamate with 4-(oxan-2-yloxy)cyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its use as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(oxan-2-yloxy)carbamate
Uniqueness
trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxan-2-yloxy group provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(18)17-12-7-9-13(10-8-12)20-14-6-4-5-11-19-14/h12-14H,4-11H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWRRGNCVVZGPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.